
2-propyloxane-4-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-propyloxane-4-carboxylic acid is a carboxylic acid with the formula C9H16O3 and a molecular weight of 172.22 g/mol . It falls under the category of carboxylic acids .
Molecular Structure Analysis
Carboxylic acids, including 2-propyloxane-4-carboxylic acid, incorporate a carboxyl functional group, CO2H. The carbon and oxygen in the carbonyl are both sp2 hybridized, giving a carboxylic acid a basic trigonal shape .Chemical Reactions Analysis
Carboxylic acids can undergo various reactions. They can be converted into acid chlorides by treatment with thionyl chloride, SOCl2. They can also be converted into acid anhydrides by heating to remove one equivalent of water. Furthermore, carboxylic acids can be converted into esters through an acid-catalyzed nucleophilic acyl substitution reaction with an alcohol .Physical And Chemical Properties Analysis
Carboxylic acids are generally soluble in organic solvents such as ethanol, toluene, and diethyl ether . They can donate a hydrogen to produce a carboxylate ion .Applications De Recherche Scientifique
1. Catalysis and Organic Synthesis
Rhodium(I)-catalyzed carboxylation of aryl- and alkenylboronic esters with CO2, employing a catalytic system including 2-propyloxane-4-carboxylic acid, allows the synthesis of various functionalized aryl- and alkenyl-carboxylic acids. This method is valuable for preparing benzoic acid derivatives and α,β-unsaturated carboxylic acids, offering a useful route for creating diverse carboxylic acid compounds (Ukai, Aoki, Takaya, & Iwasawa, 2006).
2. Chemical Equilibrium in Extraction Processes
The equilibrium in the extraction of carboxylic acids like propionic acid is significantly influenced by factors like binary extractants and modifier-diluents systems. Research in this area aids in the effective recovery of carboxylic acids from waste streams and fermentation broth, which is critical for industries such as pharmaceuticals and chemicals (Keshav, Wasewar, Chand, & Uslu, 2009).
3. Understanding Molecular Interactions in Mixtures
Studies on the refractive indices and densities of mixtures of carboxylic acids and 1,4-dioxane provide insights into the molecular interactions in such mixtures. This research is vital for comprehending the behavior of carboxylic acids in various solvent environments, which has implications in fields like material science and chemical engineering (Gupta, Vibhu, & Shukla, 2010).
4. Nanostructure Development and Applications
Carboxylate-alumoxanes, synthesized from reactions involving carboxylic acids, show a range of physical and chemical properties controlled by the choice of organic molecule. Understanding the formation and applications of these nanomaterials, including their use in water-soluble powders and acid-resistant solids, is crucial for developing new materials and technologies (Derakhshan & Rajabi, 2012).
5. Enhancements in Organic Synthesis
The use of carboxylic acids in the enzymatic kinetic resolution of primary amines demonstrates their role in improving reaction rates and enantioselectivity. This research is significant for the development of more efficient and selective synthetic methods in organic chemistry (Nechab et al., 2007).
6. Material Science and Polymer Development
Research into the cross-linking of polymers using carboxylic acids advances the field of material science, especially in creating bio-based, degradable thermosets. This has implications for sustainability, recycling, and achieving a balance between material hardness and flexibility (Ma, Webster, & Jabeen, 2016).
Mécanisme D'action
The direct nucleophilic acyl substitution of a carboxylic acid is difficult because –OH is a poor leaving group. Thus, it’s usually necessary to enhance the reactivity of the acid, either by using a strong acid catalyst to protonate the carboxyl and make it a better acceptor or by converting the –OH into a better leaving group .
Orientations Futures
The catalytic reduction of carboxylic acid derivatives has witnessed a rapid development in recent years. These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts .
Relevant Papers There are several papers related to carboxylic acids and their derivatives. For instance, a paper discusses a general strategy for recycling polyester wastes into carboxylic acids and hydrocarbons . Another paper discusses the production of carboxylic acids in a carbohydrate-based economy . Please refer to these papers for more detailed information.
Propriétés
IUPAC Name |
2-propyloxane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-3-8-6-7(9(10)11)4-5-12-8/h7-8H,2-6H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSIHSLNLYLNAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(CCO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

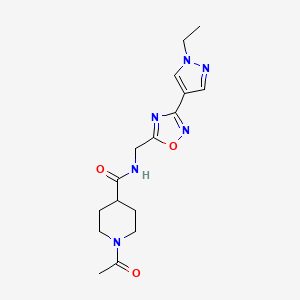
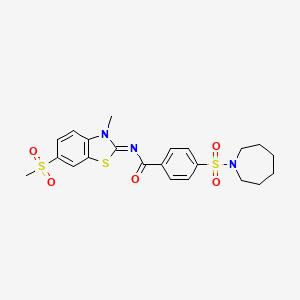
![1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2461839.png)
![2-((isopropylthio)methyl)-1H-benzo[d]imidazole](/img/structure/B2461840.png)

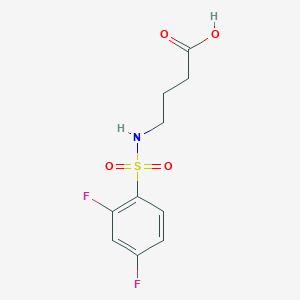
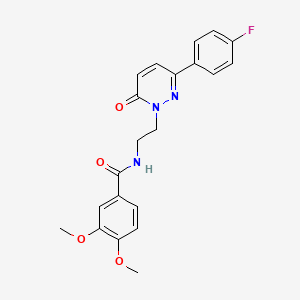
![N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]acetamide](/img/structure/B2461847.png)
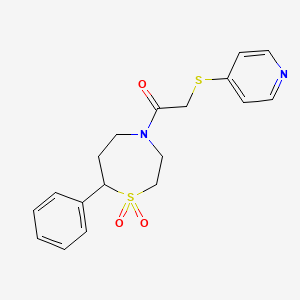
![2-(3-Pyridyl)imidazo[1,2-a]pyridine](/img/structure/B2461849.png)
![6-(3-chlorophenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2461851.png)

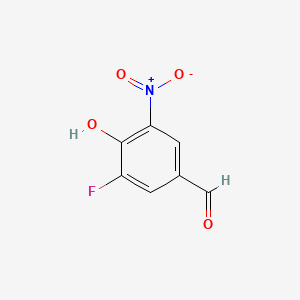
![(E)-4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B2461856.png)